molecular formula C10H8BrNO2 B1518948 2-(4-Bromo-1H-indol-2-yl)acetic acid CAS No. 1018635-67-0

2-(4-Bromo-1H-indol-2-yl)acetic acid

Cat. No. B1518948
CAS RN: 1018635-67-0
M. Wt: 254.08 g/mol
InChI Key: RIPYDZQFPYVDSH-UHFFFAOYSA-N
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Description

“2-(4-Bromo-1H-indol-2-yl)acetic acid” is a compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, a heterocyclic compound that is a core structure in many natural products and drugs .

Scientific Research Applications

Synthesis of Novel Compounds

2-(4-Bromo-1H-indol-2-yl)acetic acid serves as a precursor in the synthesis of unique chemical structures. For instance, it has been used in a three-component, intramolecular Ugi reaction to create novel indoloketopiperazine derivatives. These derivatives are obtained through a one-pot process involving primary amines and alkyl isocyanides, yielding a series of substituted compounds in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012).

Auxin Activity and Molecular Structure

Research on indole derivatives like 2-(4-Bromo-1H-indol-2-yl)acetic acid extends to their biological activities, such as auxin activity, which is crucial in plant growth and development. Studies have explored the relationship between molecular structure and auxin activity, revealing insights into how modifications in the indole ring, such as halogenation, influence biological function. For example, the introduction of halogen atoms at specific positions on the indole ring can significantly enhance auxin activity compared to indoleacetic acid, with some derivatives showing up to 350% of the activity of indoleacetic acid (Porter & Thimann, 1965).

Organic Synthesis Methodologies

Compounds like 2-(4-Bromo-1H-indol-2-yl)acetic acid are instrumental in advancing organic synthesis methodologies. For instance, they are involved in intramolecular [4+2] cycloadditions leading to highly substituted indolines and indoles. Such reactions, facilitated by heating or the presence of Lewis acids, showcase the compound's versatility in synthesizing complex indole-based structures with potential pharmacological applications (Dunetz & Danheiser, 2005).

Development of Analytical Standards

In the field of analytical chemistry, derivatives of 2-(4-Bromo-1H-indol-2-yl)acetic acid, such as indole-3-acetic acid labeled with isotopes, have been developed as internal standards for mass spectral analysis. These standards are pivotal for quantifying endogenous levels of plant hormones like indole-3-acetic acid in biological samples, demonstrating the compound's utility beyond synthetic applications (Cohen, Baldi, & Slovin, 1986).

Catalysis and Green Chemistry

2-(4-Bromo-1H-indol-2-yl)acetic acid and its derivatives play a role in catalysis and the development of green chemistry protocols. For example, they are used in palladium-catalyzed reactions for the synthesis of complex molecular frameworks, including indoles, through environmentally friendly and efficient processes. Such methodologies emphasize the importance of these compounds in advancing sustainable chemical synthesis practices (Sonyanaik et al., 2018).

properties

IUPAC Name

2-(4-bromo-1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYDZQFPYVDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-indol-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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